molecular formula C10H14BrNOS B1467328 {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1249912-83-1

{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1467328
CAS No.: 1249912-83-1
M. Wt: 276.2 g/mol
InChI Key: IXLDBECTSVKLKO-UHFFFAOYSA-N
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Description

{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol is a useful research compound. Its molecular formula is C10H14BrNOS and its molecular weight is 276.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Complex Organic Compounds

Research has explored the synthesis of complex organic structures, like 5-methoxylated 3-pyrrolin-2-ones and 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, from chlorinated pyrrolidin-2-ones. These compounds are significant for their applications in preparing agrochemicals or medicinal compounds, demonstrating the versatility of pyrrolidinone derivatives in synthetic organic chemistry (Ghelfi et al., 2003). Similar research efforts have led to the development of diverse pyrrolidin-2-one derivatives, emphasizing their utility in generating novel organic frameworks with potential industrial and pharmaceutical applications (Bellesia et al., 2001).

Crystal Structure and DFT Studies

Studies have also focused on the crystal structure and Density Functional Theory (DFT) analysis of compounds containing pyrrolidinyl and boric acid ester intermediates. Such research provides insights into the molecular structures, electrostatic potentials, and physicochemical properties of these compounds, which are crucial for their application in materials science and molecular engineering (Huang et al., 2021). This approach aids in understanding the fundamental properties that make these compounds suitable for various scientific applications.

Application in Electro-Optic Materials

Research into pyrrole-based donor-acceptor chromophores highlights the application of complex organic compounds in developing nonlinear optical/electro-optic materials. These materials are crucial for advancing optical technologies, including telecommunications and information processing. The study of heterocycle-based functionalized derivatives illustrates the potential of organic compounds in enhancing the performance of electro-optic devices (Facchetti et al., 2003).

Enantioselective Synthesis

The enantioselective Michael addition of malonate esters to nitroolefins, catalyzed by diaryl-2-pyrrolidinemethanols, demonstrates the application of these compounds in creating enantioselective reactions. This process is critical for producing compounds with specific chiral configurations, which is vital for the pharmaceutical industry to synthesize drugs with targeted therapeutic effects (Lattanzi, 2006).

Material Science and Catalysis

Further applications are seen in material science and catalysis, where pyrrolidin-3-yl methanol derivatives serve as precursors or catalysts in the synthesis of novel materials and in facilitating chemical reactions. This includes the development of coordination polymers with unique structural properties and the investigation of catalytic methods for direct functionalization of aromatic compounds (Li et al., 2008).

Properties

IUPAC Name

[1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c11-10-2-1-9(14-10)6-12-4-3-8(5-12)7-13/h1-2,8,13H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLDBECTSVKLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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